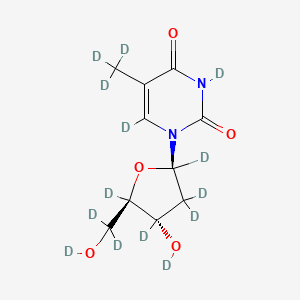

Thymidine-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

256.31 g/mol |

IUPAC Name |

3,6-dideuterio-1-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D,14D/hD |

InChI Key |

IQFYYKKMVGJFEH-BVOBXSGPSA-N |

Isomeric SMILES |

[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Stable Isotope Labeling Using Thymidine-d14 in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing Thymidine-d14, a stable isotope-labeled nucleoside, in cell biology research. Shifting from traditional radioactive assays, stable isotope labeling with compounds like this compound, in conjunction with mass spectrometry, offers a safer and highly quantitative approach to studying cell proliferation, DNA synthesis, and cellular kinetics. This technique is invaluable for basic research and preclinical drug development, enabling precise measurement of a compound's cytostatic or cytotoxic effects.

Core Concepts: The Principle of Thymidine Incorporation

Thymidine is a fundamental component of DNA. During the S-phase of the cell cycle, proliferating cells actively synthesize new DNA, incorporating extracellular thymidine into the nascent strands. Stable isotope-labeled thymidine, such as this compound, is chemically identical to its natural counterpart and is readily taken up by cells and incorporated into newly synthesized DNA.

The key advantage of using a stable isotope like deuterium (²H) is its non-radioactive nature, which eliminates the need for specialized handling and disposal of radioactive materials.[1][2] The mass difference introduced by the deuterium atoms allows for the detection and quantification of labeled DNA using mass spectrometry (MS).[3] This approach provides a direct and sensitive measure of DNA synthesis and, consequently, cell proliferation.[4]

Data Presentation: Quantifying Cell Proliferation with this compound

The quantitative nature of mass spectrometry allows for precise measurement of this compound incorporation. Below are illustrative tables summarizing typical data obtained from such experiments.

Table 1: Titration of this compound Concentration for Optimal Labeling

| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Isotopic Enrichment (%) |

| 1 | 24 | >98% | 5.2 |

| 5 | 24 | >98% | 23.8 |

| 10 | 24 | >95% | 45.1 |

| 25 | 24 | >95% | 78.3 |

| 50 | 24 | ~90% | 89.5 |

This table illustrates how researchers can determine the optimal concentration of this compound that provides significant isotopic enrichment without inducing cytotoxicity.

Table 2: Time-Course of this compound Incorporation

| Incubation Time (hours) | This compound Concentration (µM) | Isotopic Enrichment (%) in S-phase Cells |

| 4 | 10 | 15.7 |

| 8 | 10 | 30.2 |

| 16 | 10 | 42.5 |

| 24 | 10 | 45.3 |

| 48 | 10 | 46.1 (plateau) |

This table demonstrates the kinetics of this compound incorporation, helping to define the necessary labeling period to achieve maximal or time-dependent labeling.

Table 3: Assessing the Anti-proliferative Effect of a Drug Candidate

| Treatment Group | Drug Concentration (nM) | This compound Incorporation (Relative to Control) |

| Vehicle Control | 0 | 100% |

| Compound X | 1 | 85.2% |

| Compound X | 10 | 55.7% |

| Compound X | 100 | 15.3% |

| Compound X | 1000 | 2.1% |

This table showcases a common application in drug development, where the inhibition of this compound incorporation is used to quantify the anti-proliferative efficacy of a test compound.

Experimental Protocols

While a specific, standardized protocol for this compound in cell proliferation assays is not widely published, the following methodology is adapted from established protocols for other stable isotope-labeled nucleosides, such as 15N-thymidine, and is suitable for use with mass spectrometry.[5]

Key Experiment: Quantifying Cell Proliferation via this compound Incorporation and LC-MS/MS Analysis

Objective: To measure the rate of DNA synthesis in cultured cells by quantifying the incorporation of this compound.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

LC-MS/MS system

Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and seed cells into 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Stable Isotope Labeling:

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 10 µM, as determined by titration experiments).

-

For drug studies, add the test compound at various concentrations along with the this compound.

-

Incubate the cells for a predetermined period (e.g., 24 hours, or one full cell cycle).

-

-

Cell Harvesting and DNA Extraction:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization or scraping.

-

Isolate genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA and assess its purity.

-

-

DNA Hydrolysis and Sample Preparation:

-

Hydrolyze a known amount of DNA (e.g., 1-5 µg) to its constituent nucleosides.

-

Prepare samples for LC-MS/MS analysis, which may involve a cleanup step such as solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Separate the nucleosides using a suitable liquid chromatography method.

-

Detect and quantify the unlabeled thymidine and this compound using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

The isotopic enrichment is calculated as the ratio of the peak area of this compound to the total peak area of thymidine (unlabeled + labeled).

-

Mandatory Visualizations

Caption: Experimental workflow for this compound cell proliferation assay.

Caption: Simplified pathway of this compound incorporation into DNA.

References

- 1. cytologicsbio.com [cytologicsbio.com]

- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

The Guiding Hand of "Heavy" Hydrogen: A Technical Guide to Deuterium-Labeled Nucleosides in Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and pharmaceutical development, the ability to trace, track, and understand the fundamental processes of life at a molecular level is paramount. Deuterium-labeled nucleosides have emerged as powerful tools, offering a unique window into the dynamic and complex world of cellular metabolism, enzyme kinetics, and drug efficacy. By subtly altering the mass of these essential building blocks of life, researchers can unlock a wealth of information that would otherwise remain hidden. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of deuterium-labeled nucleosides, designed to empower researchers to leverage this technology in their own investigations.

Core Principles: The Power of the Kinetic Isotope Effect

The fundamental principle underpinning the utility of deuterium-labeled nucleosides is the Kinetic Isotope Effect (KIE) . The substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D) results in a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond.[1][2] Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly when a C-D bond must be broken.[1][3] This difference in reaction rates, expressed as the ratio kH/kD, provides invaluable mechanistic insights.[4] A significant primary KIE (typically >1.5) is strong evidence that the C-H bond is indeed broken in the rate-limiting step of a reaction.[5][6]

This principle has profound implications in several key research areas:

-

Elucidating Enzyme Mechanisms: By synthesizing nucleoside substrates with deuterium at specific positions, researchers can pinpoint which C-H bonds are broken during enzymatic catalysis, thereby unraveling the intricate steps of the reaction mechanism.[7]

-

Improving Drug Pharmacokinetics: Deuteration at metabolically vulnerable sites in a nucleoside drug can slow down its breakdown by metabolic enzymes, such as cytochrome P450s.[2][8] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a more favorable side-effect profile by altering metabolic pathways.[1][2][9]

-

Tracing Metabolic Pathways: Deuterium-labeled nucleosides act as tracers, allowing researchers to follow their incorporation into DNA and RNA and to map out the intricate networks of nucleotide metabolism, including the de novo and salvage pathways.[10]

Data Presentation: Quantitative Insights at a Glance

The following tables summarize key quantitative data related to the use of deuterium-labeled nucleosides, providing a clear comparison of kinetic and pharmacokinetic parameters.

Table 1: Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

| Enzyme | Substrate | Deuterium Position | KIE (kH/kD) | Reference |

| Glycerol-3-Phosphate Dehydrogenase (Wild-Type) | NADL | Hydride Transfer | 1.5 | [11] |

| Glycerol-3-Phosphate Dehydrogenase (N270A Mutant) | NADL | Hydride Transfer | 3.1 | [11] |

| Glycerol-3-Phosphate Dehydrogenase (R269A Mutant) | NADL | Hydride Transfer | 2.8 | [11] |

| Ribonuclease P (pH 8.0) | T5PNP | Nucleophilic Attack | 1.015 ± 0.011 | [10] |

| Ribonuclease P (pH 6.0) | T5PNP | Nucleophilic Attack | 1.030 ± 0.012 | [10] |

| Adenosine Deaminase | Adenosine | Nucleophilic Attack | 0.988 ± 0.001 | [10] |

Table 2: Pharmacokinetic Parameters of a Deuterated vs. Non-deuterated Antiviral Nucleoside Analogue (Hypothetical Example based on trends)

| Parameter | Non-deuterated Analogue | Deuterated Analogue | Fold Change | Reference |

| IC50 (SARS-CoV-2 3CLpro) | 0.41 µM | 0.33 µM | 1.24 | [8] |

| Half-life (t1/2) | 2.5 hours | 5.0 hours | 2.0 | [2][9] |

| Oral Bioavailability | 40% | 65% | 1.63 | [12] |

| Metabolic Clearance | High | Moderate | - | [2] |

Experimental Protocols: A Practical Guide

The successful application of deuterium-labeled nucleosides hinges on robust and reproducible experimental protocols. This section provides detailed methodologies for their synthesis and analysis.

Protocol 1: Chemical Synthesis of 4'-Deuteriothymidine

This protocol outlines a five-step chemical synthesis of 4'-deuteriothymidine from thymidine, with a key deuteration step.

Materials:

-

Thymidine

-

Acetic anhydride

-

Pyridine

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine

-

Sodium borodeuteride (NaBD₄)

-

Methanol

-

Silica gel for column chromatography

-

Standard organic solvents for extraction and chromatography

Procedure:

-

Protection of Hydroxyl Groups: React thymidine with acetic anhydride in pyridine to protect the 3' and 5' hydroxyl groups as acetate esters.

-

Selective Oxidation: Selectively oxidize the protected thymidine at the 4'-position using a Swern oxidation (DMSO, oxalyl chloride, triethylamine) to form the 4'-keto intermediate.

-

Deuteration: Reduce the 4'-keto group with sodium borodeuteride (NaBD₄) in methanol. This step introduces the deuterium atom at the 4'-position.

-

Deprotection: Remove the acetate protecting groups by treating with a base, such as sodium methoxide in methanol.

-

Purification: Purify the final product, 4'-deuteriothymidine, using silica gel column chromatography. The extent of deuteration (>95%) can be confirmed by ¹H and ¹³C NMR, where the signals for the 4'-hydrogen and 4'-carbon will be significantly diminished.[13]

Protocol 2: Enzymatic Synthesis of Deuterated Ribonucleoside Triphosphates (rNTPs)

This protocol describes a one-pot enzymatic synthesis of deuterated rNTPs starting from a specifically deuterated ribose.

Materials:

-

Specifically deuterated D-ribose (e.g., [5',5''-²H]-D-ribose)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Ribokinase

-

PRPP synthetase

-

Appropriate base (adenine, guanine, or uracil)

-

Corresponding phosphoribosyltransferase (e.g., APRT for adenine)

-

Myokinase

-

Pyruvate kinase

-

Nucleoside monophosphate kinase

-

Nucleoside diphosphate kinase

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

HPLC system for purification

Procedure:

-

Reaction Setup: Combine the deuterated ribose, ATP, PEP, and all the necessary enzymes in the reaction buffer.

-

Phosphorylation Cascade: The reaction proceeds through a series of enzymatic steps:

-

Ribokinase phosphorylates the deuterated ribose to ribose-5-phosphate.

-

PRPP synthetase converts ribose-5-phosphate to 5-phospho-d-ribosyl α-1-pyrophosphate (PRPP).

-

The appropriate phosphoribosyltransferase adds the base to PRPP to form the deuterated nucleoside monophosphate.

-

A series of kinases then sequentially phosphorylate the monophosphate to the diphosphate and finally to the triphosphate.[7]

-

-

Monitoring and Purification: Monitor the reaction progress by HPLC. Once the reaction is complete, purify the deuterated rNTPs using anion-exchange HPLC.[7]

Protocol 3: NMR Sample Preparation and Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

-

Deuterated nucleoside sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

High-quality NMR tube

-

Deuterated solvent (e.g., D₂O, CDCl₃)

-

Internal standard (optional, e.g., DSS for aqueous samples)

Procedure:

-

Dissolution: Dissolve the deuterated nucleoside sample in the appropriate deuterated solvent in a small vial. Ensure complete dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Volume Adjustment: Adjust the solvent volume in the NMR tube to the appropriate height for the spectrometer's probe (typically 0.6-0.7 mL).

-

Data Acquisition: Acquire the NMR spectrum. The absence or significant reduction of a proton signal at the deuterated position in the ¹H NMR spectrum confirms successful labeling. In the ¹³C NMR spectrum, the carbon signal at the site of deuteration will be a multiplet due to C-D coupling and will have a reduced intensity.[1][14][15]

Protocol 4: Mass Spectrometry Sample Preparation and Analysis

Mass spectrometry is a highly sensitive technique for confirming the mass shift due to deuteration.

Materials:

-

Deuterated nucleoside sample

-

Appropriate solvent for dissolution (e.g., methanol, water)

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Sample Dissolution: Dissolve a small amount of the deuterated nucleoside in a suitable solvent.

-

Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound. A mass increase of approximately 1.006 Da for each deuterium atom incorporated will be observed compared to the unlabeled compound.[16][17]

Visualizing Complexity: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in deuterium-labeled nucleoside research.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

References

- 1. organomation.com [organomation.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]

- 8. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 10. harris.chem.ufl.edu [harris.chem.ufl.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC-MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Radiolabeled and Stable Isotope-Labeled Thymidine for Cellular Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences, applications, and methodologies associated with radiolabeled and stable isotope-labeled thymidine. This document is intended to serve as a resource for researchers and professionals in drug development and life sciences to make informed decisions when selecting a method for assessing cellular proliferation.

Core Principles: Radioactivity versus Stable Isotopes

The fundamental difference between these two powerful research tools lies in the nature of the isotopic label.

Radiolabeled Thymidine , most commonly Tritiated Thymidine ([³H]-thymidine), incorporates a radioactive isotope of hydrogen. As cells proliferate and enter the S-phase of the cell cycle, [³H]-thymidine is incorporated into newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell division. Detection relies on the radioactive decay of tritium, which emits beta particles that can be measured by liquid scintillation counting or visualized by autoradiography.[1][2]

Stable Isotope-Labeled Thymidine utilizes non-radioactive, heavier isotopes of elements naturally present in thymidine, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[3][4] Similar to its radioactive counterpart, this labeled thymidine is incorporated into the DNA of proliferating cells. However, detection is not based on radioactive decay but on the minute mass difference imparted by the stable isotopes. This mass difference is quantifiable using mass spectrometry (MS), providing a precise measure of new DNA synthesis.[4]

Quantitative Comparison of Labeling Methods

The choice between radiolabeled and stable isotope-labeled thymidine often depends on the specific experimental needs, available resources, and desired level of detail. The following table summarizes key quantitative and qualitative differences between the two methodologies.

| Feature | Radiolabeled Thymidine ([³H]-thymidine) | Stable Isotope-Labeled Thymidine (e.g., Deuterated Thymidine) |

| Principle of Detection | Radioactive decay (beta emission) | Mass difference |

| Primary Detection Method | Liquid Scintillation Counting, Autoradiography | Mass Spectrometry (e.g., LC-MS/MS, GC-MS, MIMS) |

| Sensitivity | High; can detect low levels of proliferation.[5] | High; can offer very low detection limits (low femtomole range with specific methods).[6] |

| Quantitative Precision | Good; standard deviations of 5-15% can be expected.[7] | Excellent; offers high precision with lower coefficients of variation. |

| Spatial Resolution | Cellular level with autoradiography. | Sub-cellular with Multi-Isotope Imaging Mass Spectrometry (MIMS), down to ~30 nm. |

| Safety Concerns | Use of radioactive materials requires specialized licensing, handling, and disposal procedures.[8] Potential for radiotoxicity and induction of DNA damage.[9] | Generally considered non-toxic and safe for in vivo studies, including in humans.[3] Requires standard chemical handling precautions. |

| Cost per Sample | Relatively high due to the cost of radioisotopes, scintillation cocktails, and waste disposal.[8] | Can be higher upfront due to the cost of labeled compounds and mass spectrometry instrumentation, but may be more cost-effective for large-scale or in vivo studies.[10] |

| Multiplexing Capability | Limited; dual-labeling with other isotopes is possible but complex. | High; multiple different stable isotope labels can be used simultaneously to track different cell populations or time points.[11] |

| Sample Throughput | High-throughput with microplate-based scintillation counting. | Can be high-throughput with modern autosamplers and fast LC gradients. |

Signaling Pathway of Thymidine Incorporation

Thymidine is incorporated into DNA primarily through the nucleotide salvage pathway . This pathway is crucial for recycling nucleosides from the degradation of nucleic acids. The key steps are outlined in the diagram below. Exogenously supplied thymidine, whether radiolabeled or stable isotope-labeled, enters the cell and is phosphorylated by Thymidine Kinase 1 (TK1) to thymidine monophosphate (TMP). Subsequent phosphorylations by other kinases convert TMP to thymidine diphosphate (TDP) and then to thymidine triphosphate (TTP). TTP is then used by DNA polymerase as a substrate for DNA synthesis during the S-phase of the cell cycle.

Experimental Protocols

Radiolabeled [³H]-Thymidine Incorporation Assay

This protocol outlines a standard method for measuring cell proliferation in vitro using [³H]-thymidine.

Materials:

-

Cell culture medium and supplements

-

Cells of interest

-

96-well cell culture plates

-

[³H]-thymidine (typically 1 µCi/well)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 5-10% (w/v) in water, ice-cold

-

Sodium hydroxide (NaOH), 0.1-0.5 M, or cell lysis buffer

-

Liquid scintillation cocktail

-

Scintillation vials

-

Cell harvester (optional)

-

Liquid scintillation counter

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

-

Treatment: Add experimental compounds (e.g., potential proliferation inhibitors or enhancers) and incubate for the desired duration (e.g., 24-72 hours).

-

Labeling: Add 1 µCi of [³H]-thymidine to each well. The labeling period is typically 4-18 hours.

-

Cell Harvesting and DNA Precipitation:

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS to remove unincorporated [³H]-thymidine.

-

Add ice-cold 5-10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

-

Aspirate the TCA and wash the precipitate twice with ice-cold TCA or ethanol.

-

-

Solubilization:

-

Add NaOH or a suitable lysis buffer to each well to solubilize the precipitated DNA.

-

Incubate at room temperature or 37°C until the precipitate is fully dissolved.

-

-

Scintillation Counting:

-

Transfer the lysate from each well to a scintillation vial.

-

Add liquid scintillation cocktail to each vial.

-

Measure the radioactivity in a liquid scintillation counter. The output is typically in counts per minute (CPM).

-

Stable Isotope-Labeled Thymidine Assay with LC-MS/MS

This protocol describes a general workflow for quantifying the incorporation of a stable isotope-labeled thymidine (e.g., Deuterated Thymidine, d-Thd) into cellular DNA using liquid chromatography-tandem mass spectrometry.

Materials:

-

Cell culture medium and supplements

-

Cells of interest

-

Culture plates or flasks

-

Stable isotope-labeled thymidine (e.g., Thymidine-d4)

-

PBS

-

DNA extraction kit

-

Enzymatic digestion buffer (e.g., containing DNase I, nuclease P1, and alkaline phosphatase)

-

Isotopically labeled internal standard (e.g., ¹³C,¹⁵N-Thymidine)

-

Acetonitrile (ACN) and formic acid (FA) for mobile phases

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

-

Cell Culture and Labeling: Culture cells as in the radiolabeling protocol. Add the stable isotope-labeled thymidine to the culture medium at a known concentration and incubate for the desired period to allow for incorporation into newly synthesized DNA.

-

Cell Harvesting and DNA Extraction:

-

Harvest the cells by trypsinization or scraping.

-

Wash the cell pellet with PBS.

-

Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity of the extracted DNA.

-

-

DNA Digestion:

-

Quantify the extracted DNA (e.g., using a spectrophotometer).

-

To a known amount of DNA, add the enzymatic digestion buffer and the isotopically labeled internal standard.

-

Incubate at 37°C for several hours or overnight to completely digest the DNA into individual nucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the digested sample to pellet any undigested material or enzymes.

-

Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto an appropriate LC column (e.g., a C18 column).

-

Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the unlabeled thymidine, the stable isotope-labeled thymidine, and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte will be monitored.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the ratio of the peak area of the stable isotope-labeled thymidine to the peak area of the unlabeled thymidine.

-

Use this ratio to determine the percentage of newly synthesized DNA.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for both radiolabeled and stable isotope-labeled thymidine assays.

Safety Considerations

Radiolabeled Thymidine ([³H]-thymidine):

-

Radiation Hazard: Tritium is a low-energy beta emitter. While it does not pose a significant external radiation hazard, it can be hazardous if ingested, inhaled, or absorbed through the skin.

-

Handling: Always handle [³H]-thymidine in a designated radioactive materials area. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves.

-

Monitoring: Regularly monitor work areas for contamination using wipe tests and a liquid scintillation counter.

-

Waste Disposal: All waste contaminated with [³H]-thymidine must be disposed of as radioactive waste according to institutional and regulatory guidelines.

-

Training: All personnel working with [³H]-thymidine must receive appropriate radiation safety training.

Stable Isotope-Labeled Thymidine:

-

Chemical Hazard: Stable isotope-labeled compounds are generally not considered hazardous. However, they are still chemicals and should be handled with appropriate laboratory practices.

-

Handling: Wear standard PPE, including a lab coat, safety glasses, and gloves.

-

Storage: Store in a cool, dry place away from light and moisture.

-

Waste Disposal: Dispose of as standard chemical waste according to institutional guidelines.

Conclusion

Both radiolabeled and stable isotope-labeled thymidine are invaluable tools for measuring cell proliferation. The choice between them depends on a balance of factors including the specific research question, available instrumentation, safety infrastructure, and budget.

-

Radiolabeled thymidine remains a sensitive and widely used method, particularly for high-throughput in vitro screening. However, the associated safety and regulatory burdens are significant.

-

Stable isotope-labeled thymidine offers a non-radioactive, safe alternative with high precision and the potential for greater insight through multiplexing and high-resolution imaging. While the initial investment in instrumentation may be higher, the safety profile and versatility make it an increasingly attractive option, especially for in vivo studies in preclinical and clinical research.

For drug development professionals, the ability to safely translate findings from in vitro to in vivo models, including human studies, makes stable isotope labeling a particularly powerful approach for assessing the efficacy of anti-proliferative therapies.

References

- 1. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nist.gov [nist.gov]

- 3. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. researchgate.net [researchgate.net]

- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. cytologicsbio.com [cytologicsbio.com]

- 9. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Concepts of Using Thymidine-d14 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Thymidine-d14 as a stable isotope-labeled metabolic tracer for monitoring DNA synthesis and cell proliferation. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.

Introduction: The Shift from Radioactive to Stable Isotope Tracers

For decades, the gold standard for measuring DNA synthesis and cell proliferation was the use of radiolabeled thymidine, particularly tritiated thymidine ([³H]-thymidine). This method relies on the incorporation of the radioactive nucleoside into newly synthesized DNA, with quantification achieved through scintillation counting or autoradiography.[1][2] However, a significant body of evidence has demonstrated that [³H]-thymidine can be cytotoxic, inducing cell-cycle arrest, DNA damage, and apoptosis, thereby perturbing the very processes it is intended to measure.[3]

This has led to the adoption of non-radioactive alternatives, most notably stable isotope-labeled compounds. Among these, deuterated thymidine, such as Thymidine-d4, offers a powerful and non-perturbing method to trace DNA synthesis. The incorporation of these heavy isotopes into DNA can be accurately quantified using mass spectrometry, providing a robust and reliable measure of cell proliferation.[4]

Key Advantages of this compound:

-

Non-Radioactive and Non-Toxic: Eliminates the safety hazards and cytotoxic effects associated with radiotracers.

-

High Sensitivity and Specificity: Mass spectrometry allows for precise quantification of labeled thymidine in DNA.

-

In Vivo and In Vitro Applications: Suitable for a wide range of experimental models, from cell cultures to animal studies.

-

Metabolic Flux Analysis: Enables the study of the kinetics of DNA synthesis and thymidine metabolism.

The Thymidine Salvage Pathway: The Mechanism of Incorporation

This compound, like endogenous thymidine, is incorporated into DNA primarily through the nucleotide salvage pathway. This pathway recycles nucleosides and bases from the degradation of nucleic acids. The key steps involved in the incorporation of exogenous thymidine are:

-

Transport: this compound enters the cell via nucleoside transporters.

-

Phosphorylation: Thymidine kinase (TK) phosphorylates thymidine to thymidine monophosphate (TMP).

-

Further Phosphorylation: TMP is subsequently phosphorylated to thymidine diphosphate (TDP) and then to thymidine triphosphate (TTP).

-

DNA Synthesis: this compound triphosphate serves as a substrate for DNA polymerase, which incorporates it into newly synthesized DNA strands during the S-phase of the cell cycle.

Quantitative Data and Experimental Parameters

The following tables summarize key quantitative parameters relevant to the use of deuterated thymidine and its analogs as metabolic tracers.

Table 1: In Vivo Labeling Kinetics of Thymidine Analogs

| Parameter | Value | Species | Tumor Model | Administration | Reference |

| IdUrd Serum Concentration | 0.95 ± 0.1 µM | Mouse | Human Colon Tumor (HCT-116) | Continuous infusion (100 mg/kg/day) | [5] |

| Tumor Cell Tpot | 25 ± 2 h | Mouse | Human Colon Tumor (HCT-116) | Continuous infusion (100 mg/kg/day) | [5] |

| Thymidine Replacement (5 days) | 2.0 ± 0.2% | Mouse | Human Colon Tumor (HCT-116) | Continuous infusion (100 mg/kg/day) | [5] |

| Fraction of Labeled Cells (5 days) | 94 ± 1% | Mouse | Human Colon Tumor (HCT-116) | Continuous infusion (100 mg/kg/day) | [5] |

| Bioavailability Time (single IP) | ~1 hour | Mouse | N/A | Single IP injection (150 mg/kg BrdU equivalent) | [6][7] |

Tpot: Potential doubling time

Table 2: Comparison of Thymidine Analog Labeling Efficiency

| Thymidine Analog | Relative Labeling Efficiency | Notes | Reference |

| BrdU | High | Considered a sensitive analog for detecting S-phase cells. | [6][7] |

| IdU | Lower than BrdU | May label fewer cells compared to an equimolar dose of BrdU. | [6][7] |

| CldU | Lower than BrdU | Similar to IdU in terms of labeling efficiency. | [6][7] |

| [³H]-Thymidine | High | Prone to cytotoxic effects that can inhibit DNA synthesis. | [3] |

| Deuterated Thymidine | High | Non-perturbing, direct measure of DNA synthesis. | [4][8] |

Detailed Experimental Protocols

The following are example protocols for in vitro and in vivo studies using Thymidine-d4. These should be optimized based on the specific cell type, animal model, and experimental goals.

In Vitro Cell Culture Labeling with Thymidine-d4

This protocol outlines the steps for labeling cultured cells with Thymidine-d4 and preparing the genomic DNA for LC-MS/MS analysis.

Materials:

-

Cell culture medium appropriate for the cell line

-

Thymidine-d4 (e.g., from Cayman Chemical, Item No. 36322)[9]

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase during the labeling period.

-

Labeling: Prepare a stock solution of Thymidine-d4 in a suitable solvent (e.g., DMSO or sterile water). Add the Thymidine-d4 stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 1-10 µM, but should be optimized).

-

Incubation: Incubate the cells with the Thymidine-d4-containing medium for the desired period. The incubation time will depend on the cell cycle length and the experimental question. For steady-state labeling, this can be up to 24 hours.[10]

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated tracer. Harvest the cells by trypsinization or scraping.

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

-

DNA Hydrolysis:

-

Resuspend the purified DNA in a buffer containing nuclease P1 and incubate to digest the DNA into deoxynucleoside monophosphates.

-

Add alkaline phosphatase to the reaction mixture and incubate to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the sample to pellet any undigested material.

-

Transfer the supernatant containing the deoxynucleosides to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the deoxynucleosides using a C18 reverse-phase column with a suitable gradient of aqueous and organic mobile phases.[11]

-

Detect and quantify the unlabeled thymidine and Thymidine-d4 using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

In Vivo Animal Labeling with Thymidine-d4

This protocol provides a general framework for in vivo labeling of tissues in an animal model with Thymidine-d4.

Materials:

-

Thymidine-d4

-

Sterile saline or other appropriate vehicle for injection

-

Animal model (e.g., mouse, rat)

-

Tissue homogenization equipment

-

DNA extraction kit

-

LC-MS/MS system

Procedure:

-

Tracer Administration:

-

Bolus Injection: Dissolve Thymidine-d4 in a sterile vehicle and administer via intraperitoneal (IP) or intravenous (IV) injection. Dosing will need to be optimized, but a starting point could be in the range of 50-100 mg/kg.[5]

-

Continuous Infusion: For longer-term labeling, osmotic pumps can be implanted to deliver a continuous infusion of Thymidine-d4.

-

Drinking Water: For some studies, the tracer can be administered in the drinking water.

-

-

Labeling Period: The duration of labeling will depend on the turnover rate of the tissue of interest and the experimental design. This can range from a few hours to several days or weeks.

-

Tissue Collection: At the end of the labeling period, euthanize the animal and harvest the tissues of interest. Snap-freeze the tissues in liquid nitrogen and store at -80°C until processing.

-

DNA Extraction and Analysis: Follow steps 5-8 from the in vitro protocol for DNA extraction, hydrolysis, and LC-MS/MS analysis of the tissue samples.

Mandatory Visualizations

Experimental Workflow for this compound Metabolic Tracing

Logical Comparison of Thymidine Analogs

Conclusion

This compound has emerged as a superior metabolic tracer for the study of DNA synthesis and cell proliferation, overcoming the significant limitations of radiolabeled thymidine. Its non-invasive and non-perturbing nature, combined with the precision of mass spectrometry-based detection, provides researchers in basic science and drug development with a powerful tool to investigate cellular dynamics. The protocols and data presented in this guide offer a foundational understanding for the successful implementation of this compound in a variety of research settings. As with any technique, careful optimization of experimental parameters is crucial for obtaining robust and reproducible results.

References

- 1. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. revvity.com [revvity.com]

- 3. genscript.com [genscript.com]

- 4. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of cell labeling and thymidine replacement after continuous infusion of halogenated pyrimidines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 9. caymanchem.com [caymanchem.com]

- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

An In-Depth Technical Guide to the Applications of Deuterated Thymidine in Preclinical Research

Introduction

Thymidine, a pyrimidine deoxynucleoside, is a fundamental building block of DNA.[1] Its incorporation into newly synthesized DNA during the S-phase of the cell cycle has made it an invaluable tool for studying cellular proliferation and DNA synthesis. For decades, researchers relied on radiolabeled versions, such as tritiated thymidine ([³H]-TdR) and Carbon-14 thymidine ([¹⁴C]-TdR), to trace these processes.[2][3][4] However, the use of radioisotopes presents significant challenges, including the handling of radioactive materials and potential cytotoxicity, where the radiochemical itself can induce DNA damage and cell-cycle arrest, thereby perturbing the very process under investigation.[5]

This guide focuses on the modern alternative: stable isotope-labeled thymidine, specifically deuterated thymidine (e.g., Thymidine-d4). While the term "Thymidine-d14" is not commonly found in peer-reviewed literature, this guide will cover the principles and applications of various deuterated forms of thymidine, which serve identical functions. These non-radioactive, non-toxic tracers, in conjunction with mass spectrometry, offer a safer, more accurate, and increasingly preferred method for preclinical research in drug discovery and development.[5][6]

The Advantage of Deuterated Thymidine

The primary advantage of using deuterated thymidine lies in its nature as a stable isotope tracer. Unlike radioisotopes, stable isotopes do not decay and emit radiation. This fundamental difference provides several key benefits:

-

Enhanced Safety: Eliminates the risks associated with handling and disposing of radioactive materials.

-

Reduced Perturbation: Avoids the cytotoxic and cell-cycle-altering effects of radiolabels, leading to more reliable and biologically relevant data.[5]

-

Mass Spectrometry-Based Detection: Enables highly sensitive and specific quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can distinguish between the labeled tracer and its endogenous counterpart based on the mass difference imparted by the deuterium atoms.[6][7]

-

Versatility in Application: Can be used as both a tracer for metabolic studies and as an internal standard for the precise quantification of unlabeled thymidine or other nucleoside analogues in complex biological matrices.[6]

Core Applications in Preclinical Research

Deuterated thymidine is a versatile tool with three main applications in the preclinical setting: measuring cell proliferation, conducting pharmacokinetic studies, and serving as an internal standard for bioanalysis.

Quantification of Cell Proliferation and DNA Synthesis

The most common application is the direct measurement of DNA synthesis as a marker for cell proliferation. In this assay, cells or animals are "pulsed" with deuterated thymidine. The tracer is taken up by proliferating cells via the nucleoside salvage pathway and incorporated into newly synthesized DNA.[8] The amount of incorporated deuterated thymidine, relative to the total amount of thymidine in the DNA, provides a quantitative measure of the rate of cell division. This is particularly valuable for assessing the cytostatic or cytotoxic effects of novel anti-cancer agents.

The workflow involves exposing the biological system (cell culture or animal model) to the tracer, followed by harvesting tissues or cells, extracting genomic DNA, hydrolyzing the DNA into individual nucleosides, and finally, quantifying the ratio of labeled to unlabeled thymidine using LC-MS/MS.[7][9]

Pharmacokinetic and Metabolic Profiling

Deuterated thymidine can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of thymidine itself or related nucleoside analogue drugs. Following administration, blood, urine, and tissue samples can be collected over time to track the concentration and fate of the labeled compound.[3][10] This is crucial for understanding a drug's half-life, bioavailability, and metabolic breakdown products. For example, studies in mice and dogs have shown that thymidine is rapidly converted to its catabolite, thymine.[3][10]

Internal Standard for Quantitative Bioanalysis

In many bioanalytical assays, deuterated thymidine serves as an ideal internal standard for the quantification of endogenous thymidine or other nucleoside analogues by LC-MS/MS.[6][7] Because it is chemically identical to the analyte of interest but has a different mass, it behaves similarly during sample extraction, chromatographic separation, and ionization. By adding a known amount of the deuterated standard to each sample, researchers can correct for variations in sample processing and instrument response, thereby ensuring highly accurate and precise quantification.[7]

Data Presentation: In Vivo and In Vitro Dosing

The following tables summarize typical dosages and concentrations of stable isotope-labeled thymidine used in preclinical and research settings. These values are derived from studies using various stable isotopes (deuterated and ¹⁵N-labeled) that function on the same principle of mass differentiation.

Table 1: Typical In Vivo Dosing of Stable Isotope-Labeled Thymidine

| Animal Model | Label Used | Dose | Administration Route | Application | Reference |

|---|---|---|---|---|---|

| Mouse | ¹⁵N-Thymidine | 0.1 mg/kg | Subcutaneous Injection | Cell Division Quantification | [11] |

| Mouse | [¹⁴C]-Thymidine | Not specified | Not specified | Tumor Response Assessment | [4] |

| Dog | Unlabeled Thymidine | ~1000 µM (Css) | Intravenous Infusion | Pharmacokinetics | [10] |

| Human (Infant) | ¹⁵N-Thymidine | 50 mg/kg/day | Oral | Cardiomyocyte Proliferation |[11] |

Note: Css refers to steady-state plasma concentration.

Table 2: Typical In Vitro Concentrations for Cell Synchronization

| Cell Line | Label Used | Concentration | Application | Reference |

|---|---|---|---|---|

| HeLa Cells | Unlabeled Thymidine | ~2 mM | Cell Cycle Synchronization | [12] |

| Various | Unlabeled Thymidine | 1-2 mM | Cell Cycle Synchronization |[12] |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay using Deuterated Thymidine and LC-MS/MS

This protocol outlines a typical experiment to assess the effect of a test compound on the proliferation of a cancer cell line.

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the desired concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

Tracer Pulse: Add Deuterated Thymidine (e.g., Thymidine-d4) to the culture medium at a final concentration of 10-100 µM. Incubate for a period that allows for significant incorporation (e.g., 4-24 hours).

-

Cell Harvest: Wash cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated tracer. Lyse the cells and collect the lysate.

-

DNA Extraction: Extract genomic DNA from the cell lysate using a commercial DNA extraction kit.

-

DNA Hydrolysis: Digest the purified DNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Sample Preparation: Add a known amount of a different internal standard (e.g., ¹⁵N-Thymidine) to the hydrolyzed sample. Deproteinize the sample, for instance, by adding a 5% perchloric acid solution and centrifuging.[7]

-

LC-MS/MS Analysis: Inject the supernatant onto an LC-MS/MS system. Use a C18 column for separation with a gradient of water and acetonitrile, both containing 0.1% formic acid.[9] Set the mass spectrometer to monitor the specific mass transitions for both endogenous thymidine and deuterated thymidine.

-

Data Analysis: Calculate the ratio of the peak area of deuterated thymidine to endogenous thymidine. A decrease in this ratio in compound-treated cells compared to control cells indicates an inhibition of cell proliferation.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a study to determine the pharmacokinetic profile of deuterated thymidine.

-

Animal Dosing: Administer a single bolus dose of deuterated thymidine to a cohort of mice or rats via intravenous (IV) or intraperitoneal (IP) injection.

-

Sample Collection: At predetermined time points (e.g., 2, 5, 10, 30, 60, 120 minutes) after dosing, collect blood samples from a small group of animals at each point.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Preparation for Analysis:

-

Thaw plasma samples.

-

Add an internal standard (e.g., ¹³C,¹⁵N₂-Thymidine) to a small volume of plasma.

-

Precipitate proteins using a solvent like acetonitrile or perchloric acid.[7]

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of deuterated thymidine and the internal standard.

-

Pharmacokinetic Analysis: Plot the plasma concentration of deuterated thymidine versus time. Use this data to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key pathways and workflows relevant to the use of deuterated thymidine.

Caption: The Thymidine Salvage Pathway for incorporating deuterated thymidine (dThd) into DNA.

Caption: Workflow for an in vitro cell proliferation assay using deuterated thymidine.

Caption: Workflow for an in vivo pharmacokinetic study using deuterated thymidine.

References

- 1. Thymidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Utilization of labeled thymidine in DNA synthesis: studies for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiolabeled thymidine: a sensitive tracer for early tumor response and recurrence after irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 9. protocols.io [protocols.io]

- 10. Nonlinear pharmacokinetics of thymidine, thymine, and fluorouracil and their kinetic interactions in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Laboratory Use of Thymidine-d14

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling considerations, and experimental applications of Thymidine-d14 in a laboratory setting. The information is intended to ensure the safe and effective use of this deuterated nucleoside in research and development.

Introduction to this compound

This compound is a stable isotope-labeled form of thymidine, a fundamental component of DNA. In this compound, fourteen hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.[1][2][3] While health and safety data for labeled compounds are not always extensively available, they are generally assumed to be similar to their unlabeled counterparts.[4] Deuterated compounds are not radioactive and are considered safe for laboratory use when handled with appropriate precautions.[1]

Hazard Assessment and Safety Precautions

The safety profile of this compound is primarily extrapolated from the data available for unlabeled thymidine. While some sources classify thymidine as not a hazardous substance, others recommend treating it as a hazardous substance according to OSHA 29 CFR 1910.1200.[5][6][7] Therefore, it is prudent to handle this compound with care, adhering to standard good laboratory practices.

2.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Gloves: Protective gloves are essential to prevent skin contact.[4][8]

-

Protective Clothing: A laboratory coat or other suitable protective clothing should be worn.[4]

-

Eye Protection: Safety glasses with side shields or goggles are necessary to protect the eyes from dust or splashes.[4]

-

Respiratory Protection: In situations where dust may be generated, a self-contained breathing apparatus or a suitable respirator should be used.[4]

2.2. Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Avoid the formation of dust and aerosols.[4] Ensure adequate ventilation, preferably in a fume hood.[4] Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

-

Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[4] Store at room temperature, protected from light and moisture.[4]

2.3. First Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4]

-

Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[4]

-

Eye Contact: Flush the eyes with water as a precaution.[4]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[4]

2.4. Disposal Considerations

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[5] It is recommended to dispose of the material through a licensed professional waste disposal service.[9] Containers should be punctured to prevent reuse and disposed of in an authorized landfill.[5]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of thymidine and its deuterated analogs. Data for this compound is limited, so properties of the parent compound and other deuterated forms are provided for reference.

| Property | Value | Compound | Source |

| Molecular Formula | C₁₀H₁₄N₂O₅ | Thymidine | [10][11] |

| C₁₀D₁₄N₂O₅ | This compound | - | |

| C₁₀H₁₁D₃N₂O₅ | Thymidine-d3 | [12] | |

| Molecular Weight | 242.23 g/mol | Thymidine | [10][11] |

| 256.31 g/mol (calculated) | This compound | - | |

| 245.25 g/mol | Thymidine-d3 | [12] | |

| Melting Point | 185 - 189 °C | Thymidine | [10][13] |

| Appearance | White crystalline powder | Thymidine | [5][13] |

| Solubility | Soluble in water, methanol, hot ethanol, hot acetone, hot ethyl acetate, pyridine, and glacial acetic acid. Sparingly soluble in hot chloroform. | Thymidine | [5][13] |

Toxicological Information

The toxicological data for this compound is not extensively available. The information presented below is for unlabeled thymidine and should be used as a guideline for assessing the potential hazards of its deuterated form.

| Toxicity Metric | Value | Species | Route | Source |

| LD50 | 2512 mg/kg | Mouse | Intraperitoneal | [5][9] |

| TDLO | 400 mg/kg | Mouse | Oral | [14] |

| Mutagenicity | Strong evidence of irreversible but non-lethal mutagenic effects after a single exposure. DNA inhibition in human cells. | Human cells, Mouse | In vitro, In vivo | [5][9] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | - | - | [13] |

| Reproductive Effects | Possible risk of impaired fertility and harm to the unborn child. | - | - | [5] |

Experimental Protocols

Thymidine and its labeled analogs are widely used in cell biology to study DNA synthesis and cell cycle progression.[10][15][16]

5.1. Preparation of Stock Solutions

-

To prepare a 100 mM stock solution of this compound, dissolve the appropriate amount of the compound in sterile phosphate-buffered saline (PBS) or water.[15][17]

-

Slight warming may be necessary to fully dissolve the compound.[17]

-

Sterilize the stock solution by filtration through a 0.22 µm filter.[18]

-

Aliquot the stock solution and store it at -20°C. Stock solutions are generally stable for up to one year at this temperature.[18]

5.2. General Protocol for Cell Labeling and Analysis

This protocol provides a general framework for using this compound to label cells for subsequent analysis, such as by mass spectrometry.

-

Cell Culture: Plate cells at an appropriate density in a suitable culture medium and incubate overnight at 37°C.[15]

-

Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. The optimal concentration and incubation time will depend on the specific cell line and experimental goals.[19]

-

Harvesting: After the desired labeling period, wash the cells with ice-cold PBS to remove any unincorporated this compound.

-

Extraction of DNA or Metabolites: Lyse the cells using an appropriate buffer and extract the DNA or other metabolites of interest.

-

Analysis: Analyze the labeled biomolecules using techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the incorporation of this compound.

Visualizations

6.1. Metabolic Pathway of Thymidine

The following diagram illustrates the metabolic pathway of thymidine, showing its conversion to thymidine triphosphate (dTTP) and subsequent incorporation into DNA. This is the primary pathway through which this compound is utilized in cellular systems.[20][21][22][23]

6.2. Experimental Workflow for this compound Labeling

The diagram below outlines a typical experimental workflow for studies involving this compound labeling of cells.

Conclusion

This compound is a powerful tool for researchers in various fields. While it is not considered highly hazardous, it should be handled with the appropriate safety precautions as outlined in this guide. By following these guidelines, researchers can safely and effectively utilize this compound in their laboratory experiments to gain valuable insights into cellular processes and drug metabolism.

References

- 1. Deuterated Compounds [simsonpharma.com]

- 2. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. lobachemie.com [lobachemie.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Thymidine - Wikipedia [en.wikipedia.org]

- 11. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thymidine-d3 | C10H14N2O5 | CID 46783076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 17. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thymidine - CAS 50-89-5 - Calbiochem | 6060 [merckmillipore.com]

- 19. Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thymidine nucleotide metabolism controls human telomere length - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fermentative Production of Thymidine by a Metabolically Engineered Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Measuring Cell Division: A Detailed Protocol for Cell Proliferation Assays Using Deuterated Thymidine

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to utilizing stable isotope labeling with deuterated thymidine for the precise quantification of cell proliferation. This method offers a safe and robust alternative to traditional radioisotope-based assays.

This application note provides a detailed protocol for conducting cell proliferation assays using a stable isotope-labeled thymidine analog, specifically Thymidine-d2. This method relies on the incorporation of the labeled thymidine into the DNA of dividing cells during the S-phase of the cell cycle. The subsequent quantification of the labeled and unlabeled thymidine in the genomic DNA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for a precise determination of the rate of cell proliferation. This technique is a powerful tool for basic research, drug discovery, and toxicology studies.

Principle of the Assay

During DNA synthesis, cells utilize thymidine from the surrounding environment. By introducing a deuterated version of thymidine (e.g., Thymidine-d2) into the cell culture medium, it is taken up by proliferating cells and incorporated into their newly synthesized DNA. Non-proliferating cells, which are not actively replicating their DNA, will not incorporate the labeled thymidine. Following a labeling period, the genomic DNA is extracted from the cells and enzymatically hydrolyzed into individual nucleosides. The ratio of deuterated thymidine to unlabeled thymidine is then quantified using LC-MS/MS. This ratio directly correlates with the percentage of cells that have undergone DNA synthesis during the labeling period, thus providing a quantitative measure of cell proliferation.

Advantages of Using Deuterated Thymidine

Stable isotope labeling with deuterated thymidine offers several advantages over traditional methods like [³H]-thymidine incorporation assays:

-

Safety: Deuterated compounds are non-radioactive, eliminating the risks and regulatory hurdles associated with handling and disposal of radioactive materials.

-

Accuracy and Precision: LC-MS/MS provides high sensitivity and specificity, allowing for precise quantification of the labeled and unlabeled analytes.

-

Multiplexing Potential: The use of different isotopically labeled nucleosides could potentially allow for pulse-chase experiments to track cell cycle kinetics in more detail.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Part 1: Cell Culture and Labeling

-

Cell Seeding: Seed cells in appropriate cell culture plates (e.g., 6-well or 12-well plates) at a density that allows for logarithmic growth during the experiment. Culture cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO₂.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of Thymidine-d2. The optimal concentration should be determined empirically for each cell line but typically ranges from 1 to 10 µM. A stock solution of Thymidine-d2 (e.g., 1 mM in sterile water or DMSO) should be prepared and sterilized by filtration.

-

Labeling: Once the cells have adhered and are in the logarithmic growth phase, replace the standard culture medium with the prepared labeling medium.

-

Incubation: Incubate the cells for a period that is appropriate for the cell doubling time and the experimental question. This can range from a few hours to several days. It is recommended to include both a negative control (unlabeled cells) and a positive control (cells treated with a known proliferation-inducing agent).

Part 2: Sample Preparation for LC-MS/MS Analysis

-

Cell Harvesting: After the labeling period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by trypsinization or using a cell scraper.

-

Cell Lysis and DNA Extraction: Resuspend the cell pellet in a lysis buffer and extract the genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions. Ensure high purity of the extracted DNA.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure that equal amounts of DNA are used for the subsequent hydrolysis step.

-

Enzymatic Hydrolysis of DNA:

-

To 10-20 µg of DNA in a microcentrifuge tube, add a mixture of DNase I, phosphodiesterase I, and alkaline phosphatase in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl₂).

-

Incubate the reaction mixture at 37°C for 2-4 hours or overnight to ensure complete digestion of the DNA into individual deoxynucleosides.

-

-

Protein Precipitation: To remove the enzymes, add a protein precipitation agent such as ice-cold acetonitrile or perchloric acid. Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the deoxynucleosides and transfer it to a new tube for LC-MS/MS analysis. The sample may be dried down and reconstituted in a suitable solvent for injection if necessary.

Part 3: LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended for this analysis.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of nucleosides.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the nucleosides. The gradient should be optimized to achieve good separation of thymidine from other nucleosides.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled thymidine and Thymidine-d2.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Thymidine (Unlabeled) | 243.1 | 127.1 |

| Thymidine-d2 | 245.1 | 129.1 |

Note: These are theoretical m/z values and may need to be optimized on the specific instrument used.

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both unlabeled thymidine and Thymidine-d2.

-

Calculate the percentage of Thymidine-d2 incorporation using the following formula:

% Proliferation = [Area(Thymidine-d2) / (Area(Thymidine) + Area(Thymidine-d2))] x 100

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for easy comparison between different experimental conditions.

| Treatment Group | Thymidine Peak Area (Unlabeled) | Thymidine-d2 Peak Area (Labeled) | % Proliferation |

| Control (Untreated) | 1.5 x 10⁶ | 1.2 x 10⁴ | 0.8% |

| Drug A (1 µM) | 1.8 x 10⁶ | 5.5 x 10³ | 0.3% |

| Drug B (10 µM) | 9.8 x 10⁵ | 8.9 x 10⁴ | 8.3% |

| Growth Factor (Positive Control) | 5.2 x 10⁵ | 2.1 x 10⁵ | 28.8% |

This is example data and the actual values will vary depending on the cell type and experimental conditions.

Visualizations

Experimental Workflow

Figure 1: Step-by-step workflow for the cell proliferation assay using deuterated thymidine.

PI3K/Akt/mTOR Signaling Pathway

Figure 2: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation.

Application Notes and Protocols: Quantitative Analysis of Thymidine in Biological Matrices using Thymidine-d14 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine, a pyrimidine nucleoside, is a fundamental component of DNA. Its quantification in biological matrices is crucial for various research areas, including the study of metabolic disorders, cell proliferation, and the pharmacodynamics of nucleoside analog drugs. Accurate and precise measurement of thymidine levels often requires the use of a stable isotope-labeled internal standard to correct for variability in sample preparation and instrument response. This document provides a detailed protocol for the quantification of thymidine in plasma and urine using Thymidine-d14 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Isotopically labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry because they share very similar physicochemical properties with the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar behavior allow for accurate correction of any analyte loss during sample processing and compensates for matrix effects, leading to highly reliable and reproducible quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of thymidine in human plasma and urine using an isotopically labeled internal standard.[2]

Table 1: Method Validation Parameters for Thymidine Quantification in Human Plasma

| Parameter | Result |

| Linearity Range | 10 - 10,000 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| LLOQ Accuracy | 95.7% |

| LLOQ Precision | 6.6% |

| Intra-day Accuracy | 93.83% - 104.85% |

| Intra-day Precision | 2.5% - 5.8% |

| Inter-day Accuracy | 95.7% - 103.6% |

| Inter-day Precision | 4.4% - 6.6% |

| Mean Recovery (High QC) | 101.51% |

| Mean Recovery (Low QC) | 76.38% |

Table 2: Method Validation Parameters for Thymidine Quantification in Human Urine

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL |

| LLOQ Accuracy | 104.6% |

| LLOQ Precision | 11.5% |

| Intra-day Accuracy | 96.14% - 107.45% |

| Intra-day Precision | 3.1% - 7.2% |

| Inter-day Accuracy | 98.2% - 105.3% |

| Inter-day Precision | 5.5% - 9.8% |

Experimental Protocols

Materials and Reagents

-

Thymidine standard (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Perchloric acid (PCA), 70%

-

Formic acid, LC-MS grade

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Deionized water, 18 MΩ·cm or higher

-

Human plasma and urine (drug-free)

Equipment

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Hypercarb analytical column (30 x 2.1 mm, 3 µm) or equivalent

-

Microcentrifuge

-

Analytical balance

-

Calibrated pipettes

Preparation of Stock and Working Solutions

-

Thymidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of thymidine in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.

-

Thymidine Working Solutions: Prepare a series of working solutions by serially diluting the thymidine stock solution with a 50:50 methanol/water mixture to prepare calibration standards and quality control (QC) samples.

-

This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Plasma and Urine)

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

To each 100 µL of plasma or urine sample, add 20 µL of the this compound IS working solution (100 ng/mL) and vortex briefly. For the blank sample, add 20 µL of the 50:50 methanol/water mixture.

-

For calibration standards and QCs, spike the appropriate amount of thymidine working solutions into blank plasma or urine.

-

Add 200 µL of cold 5% perchloric acid (v/v) to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Parameters:

-

Column: Hypercarb (30 x 2.1 mm, 3 µm)

-

Mobile Phase A: 0.1% Formic acid in deionized water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B and equilibrate

-

Mass Spectrometry Parameters:

-